molecular formula C10H14O2 B3058885 2-Methyl-3-phenoxypropan-1-ol CAS No. 92403-94-6

2-Methyl-3-phenoxypropan-1-ol

Cat. No.: B3058885
CAS No.: 92403-94-6
M. Wt: 166.22 g/mol
InChI Key: HOYHKDKMKABFBG-UHFFFAOYSA-N
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Description

2-Methyl-3-phenoxypropan-1-ol is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. It is characterized by the presence of a phenoxy group attached to a propanol backbone, with a methyl group at the second carbon position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenoxypropan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-phenylpropanal with phenol in the presence of a suitable catalyst. This reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenoxypropan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with biological systems, making it a candidate for studying enzyme-substrate interactions and metabolic pathways.

    Medicine: Research has explored its potential as a therapeutic agent due to its biological activity.

    Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism by which 2-Methyl-3-phenoxypropan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The compound’s structure allows it to fit into active sites of enzymes, influencing their catalytic activity and substrate specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-phenylpropan-1-ol: Similar structure but lacks the phenoxy group.

    2-Methyl-3-phenylpropanoic acid: An oxidized form of the compound.

    2-Methyl-3-phenylpropanal: An aldehyde derivative.

Uniqueness

2-Methyl-3-phenoxypropan-1-ol is unique due to the presence of both a phenoxy group and a methyl group on the propanol backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methyl-3-phenoxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-9(7-11)8-12-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYHKDKMKABFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)COC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593273
Record name 2-Methyl-3-phenoxypropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92403-94-6
Record name 2-Methyl-3-phenoxypropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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